molecular formula C25H23N5O6 B2525246 (Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534567-54-9

(Z)-ethyl 1-butyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2525246
CAS RN: 534567-54-9
M. Wt: 489.488
InChI Key: MWFOBQBBWVEWCO-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and dipyrido rings would likely contribute to the rigidity of the molecule, while the various functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound more reactive, while the size and complexity of the molecule could affect its solubility and stability .

Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Heterocyclic compounds, including pyrimidine derivatives, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The synthesis of novel heterocycles has been explored for potential anticancer, antibacterial, and antifungal activities. For instance, Abdel-Motaal et al. (2020) synthesized new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, showing potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Synthesis of Complex Molecules

Complex molecules with pyrimidine and other heterocyclic frameworks are synthesized through various chemical reactions, highlighting the importance of synthetic chemistry in developing new materials and potential therapeutics. For example, Klimova et al. (2012) discussed the synthesis of ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates, which were evaluated for their in vitro antitumor activity, showing specificity towards certain cancer cell lines (Klimova, García, Klimova, Apan, López, Flores‐Álamo, & Martínez García, 2012).

Chemical Methodologies

The development of new chemical methodologies enables the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals and materials science. Research by Yavari et al. (2002) on vinylphosphonium salt mediated synthesis of pyrido[1,2,3-cd]perimidine derivatives provides an example of innovative approaches to synthesizing complex heterocycles, which could have applications in developing new compounds with specific properties (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If this compound has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would depend on the exact structure and properties of the compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in biological assays, it could potentially be developed into a drug or therapeutic agent .

properties

IUPAC Name

ethyl 7-butyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O6/c1-3-5-13-29-21-17(24(32)28-14-9-8-12-20(28)26-21)15-18(25(33)36-4-2)22(29)27-23(31)16-10-6-7-11-19(16)30(34)35/h6-12,14-15H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFOBQBBWVEWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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